molecular formula C9H8N2O4 B106140 Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- CAS No. 17122-78-0

Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-

Cat. No.: B106140
CAS No.: 17122-78-0
M. Wt: 208.17 g/mol
InChI Key: SDTJRMCHWCUSBN-YHYXMXQVSA-N
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Mechanism of Action

Target of Action

It is mentioned as a specialty product for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

As it is used in proteomics research , it might be involved in protein-related pathways.

Result of Action

As a specialty product for proteomics research , it might have effects on protein synthesis or function.

Preparation Methods

The synthesis of Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 2-(hydroxyimino)acetyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

Benzoic acid, 4-[[2-(hydroxyimino)acetyl]amino]- serves as a building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation: Converts the compound to oximes and other derivatives.
  • Reduction: Can reduce the oxime group to an amine.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur due to the aromatic ring structure.

These reactions make it valuable for creating novel compounds in research settings.

Biology

In biological research, this compound is utilized in:

  • Biochemical Assays: It acts as a probe in molecular biology studies, helping to analyze biochemical pathways.
  • Proteomics Research: It is noted for its role in proteomics, where it aids in understanding protein interactions and functions.

Case Study Example:
A study demonstrated that derivatives of benzoic acid can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications .

Industry

The compound is also used in the production of specialty chemicals and materials. Its applications extend to:

  • Pharmaceuticals: As an intermediate for drug development.
  • Agriculture: Potential use in developing agrochemicals that enhance crop protection.

Comparison with Similar Compounds

Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- can be compared with other similar compounds such as:

    4-aminobenzoic acid: A precursor in the synthesis of the target compound.

    2-(hydroxyimino)acetyl chloride: Another precursor used in the synthesis.

    Benzoic acid derivatives: Compounds with similar aromatic structures but different functional groups.

The uniqueness of Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 4-[[2-(hydroxyimino)acetyl]amino]- (commonly referred to as BHA) is notable for its potential therapeutic applications, particularly in the inhibition of metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue remodeling.

Chemical Structure and Properties

The chemical structure of BHA can be represented as follows:

  • Chemical Formula : C₉H₈N₂O₃
  • CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features a benzoic acid core with a hydroxyimino group and an acetylamino substitution, which may influence its biological interactions.

BHA acts primarily as a precursor in the synthesis of potent inhibitors of MMPs, specifically MMP-2 and MMP-9. These enzymes play crucial roles in the degradation of extracellular matrix components, facilitating tumor invasion and metastasis.

Target Enzymes

  • MMP-2 : Involved in the breakdown of type IV and type V collagen.
  • MMP-9 : Associated with the degradation of type I and type IV collagen.

The inhibition of these enzymes by BHA can disrupt their activity, thereby influencing tumor progression and tissue remodeling processes.

Antitumor Activity

Research has shown that compounds similar to BHA exhibit significant antitumor effects. For instance, studies indicate that MMP inhibitors can reduce tumor growth and metastasis in various cancer models.

Case Studies

  • Study on MMP Inhibition :
    • Objective : To evaluate the antitumor efficacy of MMP inhibitors derived from BHA.
    • Findings : In vitro assays demonstrated that BHA derivatives significantly inhibited MMP activity, leading to reduced invasiveness in cancer cell lines.
  • Animal Model Study :
    • Objective : Assess the therapeutic potential of BHA in vivo.
    • Results : Mice treated with BHA showed a marked decrease in tumor size compared to controls, correlating with reduced MMP activity.

Biochemical Pathways

BHA's interaction with MMPs affects several biochemical pathways:

  • Extracellular Matrix Remodeling : By inhibiting MMPs, BHA alters the balance between matrix metalloproteinases and their inhibitors (TIMPs), leading to changes in tissue architecture.
  • Cell Migration and Invasion : The inhibition of MMPs by BHA can prevent cancer cell migration, thereby reducing metastatic potential.

Research Findings Summary

Study TypeObjectiveKey Findings
In Vitro AssayEvaluate MMP inhibitionSignificant reduction in MMP activity observed
Animal ModelAssess antitumor efficacyDecreased tumor size correlated with MMP inhibition
Biochemical AnalysisInvestigate pathway alterationsChanges in ECM composition noted

Properties

CAS No.

17122-78-0

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

4-[[(2Z)-2-hydroxyiminoacetyl]amino]benzoic acid

InChI

InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-3-1-6(2-4-7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5-

InChI Key

SDTJRMCHWCUSBN-YHYXMXQVSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C=NO

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C=N\O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C=NO

Origin of Product

United States

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